Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Lipophilicity Drug-likeness Lead optimization

2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1322604-65-8; PubChem CID is a bicyclic nitrogen-containing heterocycle belonging to the pyrido[2,3-d]pyrimidine-7-carboxylic acid class. Its core scaffold features a 5-isobutyl substituent and a 2-hydroxy-4-oxo tautomeric arrangement (synonymously described as the 2,4-dihydroxy or 2,4-dioxo form), with a molecular formula of C₁₂H₁₃N₃O₄ and a molecular weight of 263.25 g/mol.

Molecular Formula C12H13N3O4
Molecular Weight 263.253
CAS No. 1322604-65-8
Cat. No. B2888086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
CAS1322604-65-8
Molecular FormulaC12H13N3O4
Molecular Weight263.253
Structural Identifiers
SMILESCC(C)CC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O
InChIInChI=1S/C12H13N3O4/c1-5(2)3-6-4-7(11(17)18)13-9-8(6)10(16)15-12(19)14-9/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,16,19)
InChIKeyWEIANLGKIOWDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid – Structural Identity and Compound-Class Context for Procurement Evaluation


2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1322604-65-8; PubChem CID 56723710) is a bicyclic nitrogen-containing heterocycle belonging to the pyrido[2,3-d]pyrimidine-7-carboxylic acid class [1]. Its core scaffold features a 5-isobutyl substituent and a 2-hydroxy-4-oxo tautomeric arrangement (synonymously described as the 2,4-dihydroxy or 2,4-dioxo form), with a molecular formula of C₁₂H₁₃N₃O₄ and a molecular weight of 263.25 g/mol [1]. This compound is catalogued in the InterBioScreen screening library (ID BB_NC-2736) and is supplied by multiple vendors for research use, with reported purities of ≥98% to >99% depending on the source . The pyrido[2,3-d]pyrimidine scaffold is broadly investigated for kinase inhibition, dihydrofolate reductase (DHFR) inhibition, and antitumor activity [2]; however, target-specific biological annotation for this precise compound remains sparse in the public domain—a fact that demands careful, evidence-bound evaluation rather than extrapolation from class-level claims.

Why In-Class Pyrido[2,3-d]pyrimidine-7-carboxylic Acids Cannot Substitute for 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic Acid Without Data Loss


The pyrido[2,3-d]pyrimidine-7-carboxylic acid scaffold tolerates wide variation at positions 2, 4, and 5, and even minor substituent changes produce quantifiably distinct physicochemical profiles that alter solubility, permeability, and target engagement potential [1]. The C5 position is particularly sensitive: replacing the isobutyl group of the target compound with a methyl group reduces computed logP from approximately 1.2–1.33 to a substantially lower value, while replacement with an aryl group increases logP and introduces π-stacking interactions absent in the alkyl-substituted target [2]. At the 2-position, the 2-mercapto analog (CAS 1322604-68-1) replaces the hydroxyl/oxo oxygen with sulfur, increasing molecular weight from 263.25 to 279.32 g/mol and altering hydrogen-bond acceptor character and metal-chelating potential . Generic interchange among these analogs therefore risks confounding structure-activity relationships (SAR) in lead optimization, invalidating screening hit confirmation, or altering pharmacokinetic predictions in ways that cannot be corrected post hoc. The selection of this specific compound must be justified by its precise substituent array, not by class membership alone.

Quantitative Differentiation Evidence for 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic Acid vs. Closest Analogs


Lipophilicity (XLogP3/LogP) Differentiation vs. 5-Methyl and 5-Aryl Analogs Dictates Permeability and Solubility Profiles

The target compound's 5-isobutyl substituent confers a computed logP of 1.33 (Chemscene) or XLogP3 of 1.2 (PubChem), placing it in a lipophilicity window distinct from both the less lipophilic 5-methyl analog (lower logP, quantitative value not publicly available for the exact comparator but directionally established by the smaller alkyl chain) and the more lipophilic 5-aryl analogs synthesized by Quiroga et al., which bear aromatic substituents that increase logP [1]. This differential is critical because logP values between 1 and 3 are associated with favorable oral absorption in Lipinski's rule-of-five framework, while values below 1 risk poor membrane permeation and values above 3 risk poor aqueous solubility .

Lipophilicity Drug-likeness Lead optimization

Hydrogen-Bond Donor and Acceptor Count Differentiation vs. 2-Mercapto Analog Defines Key Pharmacophoric Features

The target compound possesses 3 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA) as computed by PubChem, deriving from its 2-hydroxy/4-oxo/7-carboxylic acid functional array [1]. In direct structural contrast, the 2-mercapto analog (5-isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid, CAS 1322604-68-1) replaces the 2-oxygen with sulfur, which fundamentally alters the HBA profile: sulfur is a weaker hydrogen-bond acceptor than oxygen and has different metal-coordination geometry . The 2-mercapto analog also has a molecular weight of 279.32 g/mol (vs. 263.25 for the target), a difference of 16.07 Da driven by the O→S substitution .

Pharmacophore modeling Structure-based design Scaffold selection

Topological Polar Surface Area (TPSA) Differentiation Constrains Passive Membrane Permeability Predictions

The target compound's TPSA is reported as 108 Ų by PubChem and 116.43 Ų by vendor computational methods [1]. Both values fall below the empirically derived threshold of 140 Ų for oral bioavailability and below 60–90 Ų for CNS penetration, positioning this compound in a permeability-permissive range for oral absorption but not for passive blood-brain barrier penetration [1]. The 5-aryl analogs described by Quiroga et al. bear additional aromatic ring contributions that increase TPSA, while the 2-mercapto analog would be expected to have a lower TPSA contribution from the thione group relative to the hydroxyl/oxo group [2].

Membrane permeability ADME prediction Blood-brain barrier

Purity and Analytical Specification Differentiation Across Commercial Sources Supports Reproducible Screening

Commercially available batches of the target compound are supplied with quantified purity specifications that vary by vendor: ≥98% (Chemscene, Leyan) and >99% (SynHet) . The compound is analyzed by LCMS or GCMS, with additional analytical methods (HPLC, GC-FID, NMR, CHNS elemental analysis) available upon request from at least one supplier . Storage conditions are specified as sealed in dry conditions at 2–8°C, indicating a requirement for controlled storage to maintain purity . The predicted pKa of 3.21 implies that the carboxylic acid moiety (C7) will be predominantly ionized at physiological pH, which has implications for solubility and buffer preparation in biological assays .

Compound quality control Assay reproducibility Procurement specification

Evidence-Anchored Application Scenarios for 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic Acid in Scientific and Industrial Workflows


Lead-Optimization SAR Exploration at the C5 Position of Pyrido[2,3-d]pyrimidine-7-carboxylic Acid Scaffolds

Medicinal chemistry teams investigating 5-substituted pyrido[2,3-d]pyrimidine-7-carboxylic acids as kinase or DHFR inhibitors can use this compound as the specific 5-isobutyl reference point in a systematic SAR matrix alongside the 5-methyl, 5-ethyl, 5-aryl, and 5-unsubstituted analogs. The quantified logP of 1.2–1.33 serves as a benchmark for alkyl-chain lipophilicity contribution, and the TPSA of 108–116 Ų establishes the polar surface area baseline for an alkyl-substituted variant . The isobutyl group's branched structure provides a steric profile distinct from linear n-butyl, enabling the deconvolution of steric vs. lipophilic effects on target binding [1].

Pharmacophore Hypothesis Testing: O- vs. S-Containing Pyrido[2,3-d]pyrimidine H-Bond Networks

For computational chemists and structural biologists building pharmacophore models that require a specific hydrogen-bond donor/acceptor pattern at the pyrimidine 2-position, the target compound (2-hydroxy/4-oxo) provides the oxygen-based H-bond network, while the 2-mercapto analog (CAS 1322604-68-1) provides the sulfur-based alternative. The quantitative difference in hydrogen-bond acceptor character between oxygen and sulfur at position 2 can be probed through comparative docking or free-energy perturbation (FEP) calculations, and the experimentally accessible molecular weight difference (263.25 vs. 279.32 Da) allows for MS-based binding confirmation .

Screening Library Procurement for ADME-Tolerant Fragment or Lead-Like Chemical Space

Compound acquisition teams building screening decks within defined physicochemical property ranges can select this compound as a representative of the pyrido[2,3-d]pyrimidine-7-carboxylic acid class that satisfies multiple drug-likeness filters simultaneously: logP <3, TPSA <140 Ų, HBD ≤3, HBA ≤6, and MW <300 Da [2]. Unlike 5-aryl analogs that may exceed TPSA thresholds or 2-mercapto analogs that introduce sulfur-associated toxicity risks, the target compound resides in a favorable property space for fragment-based screening or lead-like library design [2].

Analytical Method Development and Reference Standard Qualification

The availability of the compound at >99% purity (SynHet) makes it suitable as an analytical reference standard for HPLC/LCMS method development, calibration curve construction, and impurity profiling of related pyrido[2,3-d]pyrimidine-7-carboxylic acid derivatives . The predicted pKa of 3.21 informs mobile-phase pH selection for reversed-phase chromatography, and the defined storage condition of 2–8°C under dry sealing provides a stability baseline for handling protocols .

Quote Request

Request a Quote for 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.